1-(3,5-Difluorophenyl)piperazine

Description

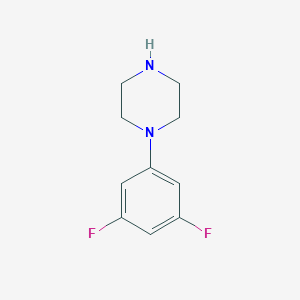

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSOQIHDPMMWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450855 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-14-0 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Piperazine Scaffold in Pharmaceutical Research

The piperazine (B1678402) moiety is a recurring structural motif in a wide array of approved drugs, ranking as the third most common nitrogen heterocycle in pharmaceuticals. tandfonline.com Its prevalence stems from a unique combination of physicochemical properties that make it an invaluable tool for drug designers. tandfonline.comnih.gov

The key characteristics that contribute to the piperazine scaffold's importance include:

Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for fine-tuning of properties like solubility, basicity, and lipophilicity. This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov

Versatile Synthetic Handle: The chemical reactivity of the piperazine nitrogens facilitates the linkage of different pharmacophores within a single molecule. tandfonline.com This allows for the creation of multi-target ligands or the attachment of moieties that enhance interaction with a biological target. tandfonline.com

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, but its flexibility can be constrained by incorporating it into more complex polycyclic structures. This conformational aspect can be exploited to achieve desired binding geometries with target macromolecules. tandfonline.com

Broad Biological Activity: Piperazine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. benthamdirect.comnih.govnih.gov

An Overview of Arylpiperazine Derivatives in Therapeutic Development

Arylpiperazines, which feature a phenyl group attached to one of the piperazine (B1678402) nitrogens, represent a particularly important class of compounds in medicinal chemistry. mdpi.com They are fundamental scaffolds for numerous drugs, especially those targeting the central nervous system. mdpi.comnih.gov

The general structure of arylpiperazine derivatives often includes a flexible aliphatic chain connecting the arylpiperazine core to a terminal pharmacophore. mdpi.com This modular design allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Arylpiperazine derivatives have been extensively investigated for their interactions with various biological targets, most notably G protein-coupled receptors (GPCRs). Their ability to act as agonists or antagonists at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors has made them crucial in the development of treatments for neurological and psychiatric disorders. nih.govmdpi.comnih.gov For instance, many atypical antipsychotics and antidepressants incorporate the arylpiperazine scaffold. google.com

Beyond the CNS, arylpiperazines have shown promise in other therapeutic areas, including:

Oncology: Certain arylpiperazine derivatives exhibit cytotoxic effects against various cancer cell lines. mdpi.com

Infectious Diseases: This class of compounds has been explored for its antibacterial and antimalarial properties. nih.gov

The Rationale for Investigating 1 3,5 Difluorophenyl Piperazine

The specific compound, 1-(3,5-Difluorophenyl)piperazine, has garnered interest in medicinal chemistry due to the strategic placement of fluorine atoms on the phenyl ring. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. chemenu.com

The rationale for investigating this particular derivative is multi-faceted:

Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer duration of action.

Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to more favorable interactions with biological targets, potentially increasing binding affinity and potency.

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can influence the basicity (pKa) of the distal piperazine (B1678402) nitrogen. This can be critical for optimizing interactions with target receptors and for improving pharmacokinetic properties such as cell permeability and oral bioavailability.

Probing Structure-Activity Relationships (SAR): By comparing the biological activity of this compound and its derivatives with non-fluorinated or differently fluorinated analogs, researchers can gain valuable insights into the SAR of a particular class of compounds. This knowledge is essential for the rational design of more potent and selective drug candidates.

The Scope and Objectives of Research on 1 3,5 Difluorophenyl Piperazine

Established Synthetic Routes to Substituted Piperazines

The synthesis of substituted piperazines can be broadly categorized into methods that build the piperazine (B1678402) ring system (cyclization reactions) and those that modify a pre-existing piperazine core (alkylation and coupling reactions).

Alkylation Reactions Involving Piperazine Moieties

A primary method for the synthesis of N-substituted piperazines is the direct alkylation of the piperazine ring. This nucleophilic substitution reaction typically involves reacting piperazine or a monosubstituted piperazine with an alkyl halide. nih.govnih.gov The reaction can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of alkyl chlorides or bromides is common, and the addition of sodium or potassium iodide can enhance the reaction yield by promoting halogen exchange. nih.gov This approach is foundational for creating a diverse array of piperazine derivatives by introducing various alkyl groups to one of the nitrogen atoms. nih.gov

Cyclization Reactions in Piperazine Synthesis

The formation of the piperazine ring itself is achieved through various cyclization strategies. A classical approach involves the reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov More contemporary methods offer milder conditions and greater control. Palladium-catalyzed cyclization reactions, for example, can couple diamine components with other molecular fragments to construct the piperazine ring with high yields. wikipedia.org Additionally, photoredox catalysis has emerged as a powerful tool, enabling cyclization reactions under visible light irradiation to produce substituted piperazines. organic-chemistry.org Other innovative cyclization methods include manganese(III) acetate (B1210297) mediated radical cyclizations and modular approaches using cyclic sulfamidates as building blocks. libretexts.orglibretexts.org These diverse cyclization techniques allow for the synthesis of complex piperazine structures that may not be accessible through simple substitution reactions.

Coupling Reactions for Arylpiperazine Formation

The introduction of an aryl group onto a piperazine nitrogen is most effectively achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a paramount example of a palladium-catalyzed C-N bond-forming reaction between an aryl halide (or triflate) and an amine, such as piperazine. nih.govwikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the N-arylpiperazine product. wikipedia.orglibretexts.org Copper-catalyzed C-N cross-coupling reactions also provide a valuable alternative for the arylation of N-H containing heterocycles. masterorganicchemistry.com

Specific Approaches for this compound Synthesis

The synthesis of the specific compound this compound can be accomplished through several of the established methods, with the choice of route often depending on the availability of starting materials and desired scale.

Precursor Selection and Reaction Conditions

The most direct methods for synthesizing this compound involve the coupling of a 3,5-difluorophenyl precursor with a piperazine synthon.

Table 1: Key Synthetic Approaches and Precursors for this compound

| Synthetic Approach | Aryl Precursor | Piperazine Precursor | Key Reagents/Catalysts |

| Buchwald-Hartwig Amination | 1-Bromo-3,5-difluorobenzene (B42898) or 1-Chloro-3,5-difluorobenzene | Piperazine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, K₂CO₃) |

| Classical Cyclization | 3,5-Difluoroaniline (B1215098) | Bis(2-chloroethyl)amine hydrochloride | Base (e.g., K₂CO₃), High temperature |

| Nucleophilic Aromatic Substitution (SNAr) | 1,3,5-Trifluorobenzene (B1201519) | Piperazine | Polar aprotic solvent (e.g., DMSO), Base |

The Buchwald-Hartwig amination stands out as a highly efficient and versatile method. nih.govwikipedia.org In this approach, an aryl halide such as 1-bromo-3,5-difluorobenzene is reacted with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for the reaction's success, with various generations of ligands developed to improve efficiency and scope. wikipedia.org

A more traditional cyclization route would involve reacting 3,5-difluoroaniline with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling solvent and at elevated temperatures. nih.gov While effective, this method can require harsh conditions.

Nucleophilic aromatic substitution (SNAr) is another potential pathway. Given the electron-withdrawing nature of the fluorine atoms, the aromatic ring is activated towards nucleophilic attack. Reacting an activated difluorobenzene, potentially 1,3,5-trifluorobenzene where one fluorine acts as a leaving group, with piperazine could yield the desired product. The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group.

Optimization of Reaction Yield and Purity

Optimizing the synthesis of this compound is critical for ensuring high yields and purity, which is paramount for its potential applications.

Table 2: Parameters for Optimization in Arylpiperazine Synthesis

| Parameter | Objective | Common Modifications |

| Catalyst System | Maximize conversion and minimize side reactions | Screening different palladium precursors and phosphine ligands. organic-chemistry.org |

| Base | Facilitate deprotonation without degrading reactants or products | Testing various inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., NaOt-Bu). |

| Solvent | Ensure solubility of reactants and facilitate reaction | Toluene, dioxane, and THF are common for Buchwald-Hartwig reactions. libretexts.org |

| Temperature | Achieve reasonable reaction rates without thermal decomposition | Varies from room temperature to reflux, depending on the reactivity of the substrates. |

| Reaction Time | Ensure complete conversion | Monitored by techniques like TLC or LC-MS to determine the optimal duration. nih.gov |

| Purification | Isolate the product with high purity | Column chromatography, recrystallization, or conversion to a salt followed by purification. nih.gov |

For Buchwald-Hartwig reactions, optimization often focuses on the catalyst-ligand system and the choice of base. organic-chemistry.org The development of air- and moisture-stable palladium precatalysts has simplified the procedure and can lead to rapid reaction times. nih.gov For all synthetic routes, purification is a key step. The crude product can be purified by column chromatography on silica (B1680970) gel. Alternatively, converting the final product to its hydrochloride salt can facilitate purification through recrystallization. nih.gov The use of microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields. nih.gov

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, is achieved through several established and emerging chemical methodologies. These methods are continuously being refined to improve efficiency, yield, and environmental compatibility. This article explores the primary synthetic routes to this compound and its analogues, with a focus on green chemistry principles and the practical considerations for large-scale production.

Structure Activity Relationships Sar of 1 3,5 Difluorophenyl Piperazine Derivatives

Impact of Fluorine Substitution Pattern on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. researchgate.net In the context of 1-phenylpiperazine derivatives, the position and number of fluorine substituents on the phenyl ring are pivotal in determining the compound's biological activity.

The 3,5-difluoro substitution pattern, as seen in 1-(3,5-Difluorophenyl)piperazine, offers distinct advantages. The high electronegativity of fluorine atoms can significantly alter the electronic properties of the aromatic ring through strong inductive effects. researchgate.net This modification can influence the pKa of the distal nitrogen on the piperazine (B1678402) ring, affecting its ionization state at physiological pH and its ability to form crucial ionic bonds with receptor targets. mdpi.com

Furthermore, fluorine substitution can enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to an increased half-life and improved bioavailability of the drug molecule. The strategic placement of fluorine at the meta positions (3 and 5) can shield adjacent positions from metabolic attack. In some series of compounds, derivatives with fluorine substituents have shown potent biological activity, an effect that can be attributed to isosteric replacement of hydrogen, which modulates molecular reactivity and stability in biological systems. researchgate.netmdpi.com

Role of the Piperazine Ring in Molecular Recognition and Binding

The piperazine ring is a common scaffold in a vast number of biologically active compounds and serves multiple roles in molecular recognition and binding. researchgate.netnih.gov Its six-membered heterocyclic structure containing two opposing nitrogen atoms is a key pharmacophoric feature. researchgate.net

One of the primary roles of the piperazine moiety is to provide a basic nitrogen atom (typically the one distal to the phenyl ring) that is protonated at physiological pH. This positively charged center is crucial for forming strong ionic interactions with acidic amino acid residues, such as aspartic acid, in the binding pockets of various receptors. mdpi.com For instance, in serotoninergic receptors, this ionic bond between the protonated piperazine nitrogen and an aspartate residue is a primary anchor for ligand binding. mdpi.com

Beyond ionic bonding, the piperazine ring acts as a versatile scaffold that correctly orients the aromatic moiety and other substituents for optimal interaction with the target. It can participate in hydrogen bonding and, due to its non-planar chair or boat conformations, can adapt to the three-dimensional space of a binding pocket. mdpi.com Modifications to the piperazine ring itself, such as the addition of small substituents, can significantly enhance receptor affinity and selectivity, potentially by inducing a different and more favorable binding mode. nih.gov

| Interaction Type | Description | Relevance to this compound Derivatives |

|---|---|---|

| Ionic Bonding | The protonated distal nitrogen of the piperazine ring forms a salt bridge with negatively charged amino acid residues (e.g., Aspartic Acid) in the receptor binding site. | Considered a primary anchoring interaction for many G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com |

| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group (if unsubstituted) can act as a hydrogen bond donor. | Contributes to the overall binding affinity and specificity within the receptor pocket. mdpi.com |

| Scaffolding and Conformational Positioning | The ring structure provides a rigid yet conformationally flexible linker that orients the difluorophenyl group and other substituents in a precise 3D arrangement. | Essential for aligning key pharmacophoric features with complementary regions of the binding site. nih.gov |

Influence of Substituents on Phenyl Ring on Receptor Affinity and Selectivity

While the 3,5-difluoro pattern is a core feature, further substitution on the phenyl ring of related arylpiperazine derivatives can fine-tune receptor affinity and selectivity. The nature, size, and position of these additional substituents dictate their interaction with specific subpockets within the receptor.

Studies on related N-{4-[4-(Aryl)piperazin-1-yl]butyl}arylcarboxamides have shown that substituents on the terminal aryl ring significantly influence affinity and selectivity for dopamine D2 and D3 receptors. acs.org Generally, phenyl-ring substitution is well-tolerated at the D3 receptor. For many derivatives, a general pattern of D2/D3 selectivity was observed, following the order of para > meta > ortho substitution. acs.org For example, introducing a halogen at the para-position of the benzamide ring had a minimal impact on D2/D3 selectivity, whereas other para substituents were more favorable for enhancing selectivity. acs.org

Conversely, the introduction of large or bulky substituents can be detrimental to binding affinity. This is often due to steric hindrance, where the substituent is too large to be accommodated within the confines of the receptor's binding pocket, leading to a loss of activity. mdpi.com Therefore, a delicate balance between substituent size, electronics, and position is necessary to achieve the desired pharmacological profile.

| Compound | Substituent (R) on Benzamide Ring | hD3 Ki (nM) | hD2L Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| Derivative 1 | 4-F | 0.8 | 14.0 | 18 |

| Derivative 2 | 4-Cl | 0.7 | 12.9 | 18 |

| Derivative 3 | 4-I | 3.4 | 35.4 | 10 |

| Derivative 4 | 3-F | 0.6 | 20.6 | 34 |

| Derivative 5 | 3-Cl | 0.4 | 11.3 | 28 |

| Derivative 6 | 2-F | 1.1 | 10.3 | 9 |

| Derivative 7 | 2-Cl | 1.5 | 10.3 | 7 |

| Unsubstituted | H | 0.9 | 12.2 | 14 |

Conformational Analysis and Bioactive Conformation

The three-dimensional structure, or conformation, of a molecule is paramount to its ability to bind to a biological target. For derivatives of this compound, conformational analysis focuses on the arrangement of the phenyl ring relative to the piperazine ring and the preferred geometry of the piperazine ring itself.

The piperazine ring typically adopts a low-energy chair conformation. However, the orientation of the N-phenyl bond can be either axial or equatorial. For many 1-arylpiperazines, the axial conformation is preferred. nih.gov This orientation places the aromatic ring and the basic nitrogen in a specific spatial relationship that may mimic the binding mode of endogenous ligands. nih.gov The specific bioactive conformation—the precise 3D shape the molecule adopts when it binds to its receptor—is often determined using computational modeling and experimental techniques like X-ray crystallography. Identifying this bioactive conformation is a key step in designing pharmacophore models. nih.gov Studies on similar structures have suggested that pharmacophores can be composed of multiple features that characterize the binding model of the ligands to their hypothetical receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insight into the structural features that govern potency and selectivity.

For piperazine derivatives, QSAR studies have often highlighted the importance of physicochemical properties like lipophilicity (log P). nih.gov For instance, research on certain 1-(pyrimidinyl)piperazine derivatives showed that hypnotic activity initially increased with lipophilicity but then decreased significantly after log P values exceeded 2.5, indicating an optimal range for this property. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture. CoMFA models analyze the steric (shape) and electrostatic (charge) fields surrounding a molecule. nih.gov Studies on arylpiperazines have used CoMFA to rationalize the structural requirements for receptor selectivity (e.g., between 5-HT1A and α1 receptors). nih.gov These models can generate 3D contour maps that visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, thereby guiding the design of new, more selective ligands. nih.gov

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatics encompasses a range of computational methods used to analyze and interpret chemical data, playing a vital role in modern drug discovery and SAR elucidation. Key approaches applied to arylpiperazine derivatives include pharmacophore modeling and molecular docking.

Pharmacophore Modeling : A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For arylpiperazine-based ligands, a typical pharmacophore model includes an aromatic feature (the difluorophenyl ring) and a positive ionizable feature (the protonated piperazine nitrogen). mdpi.com By identifying the essential features and their precise 3D arrangement in active molecules, new compounds can be designed or screened from databases to fit the model. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations can elucidate the specific binding mode of this compound derivatives within a target's active site. It can reveal key interactions, such as the ionic bond formed by the piperazine nitrogen and pi-stacking or hydrophobic interactions involving the difluorophenyl ring. mdpi.com These insights are invaluable for understanding the structural basis of activity and for designing modifications to improve binding affinity.

Together, these chemoinformatic tools provide a powerful platform for rationalizing observed SAR data and for the prospective design of novel derivatives with improved therapeutic potential.

Lack of Specific Research Data on this compound Derivatization and Lead Optimization

Following a comprehensive search for scholarly articles and data, it has been determined that there is insufficient specific information in the public domain to construct a detailed article on the derivatization and lead optimization of the this compound scaffold according to the provided outline.

Similarly, while isosteric replacement is a common and powerful technique in medicinal chemistry to enhance metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties of piperazine-containing compounds, documented examples and data tables for its application to the this compound scaffold could not be located. patsnap.com

General principles of optimizing potency and selectivity, as well as addressing challenges like metabolic stability and off-target effects, are well-established in drug discovery. criver.comnih.gov For instance, the piperazine moiety is known to be susceptible to metabolism, and strategies to mitigate this are a key focus in drug design. nih.gov Despite this, detailed research findings, specific compound data, and analyses directly relevant to derivatives of this compound are absent from the retrieved sources.

Without specific examples, data tables, and research findings from studies focused on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content requirements. The available information is too general to support a focused discussion on this particular chemical entity.

Emerging Research Directions and Future Perspectives for 1 3,5 Difluorophenyl Piperazine

Exploration of New Therapeutic Applications

The versatile structure of arylpiperazines has led to their investigation in a wide range of therapeutic areas. nih.gov While direct and extensive research on 1-(3,5-Difluorophenyl)piperazine is still emerging, preliminary studies and research on analogous compounds suggest several promising avenues for new therapeutic applications.

Initial investigations into this compound hydrochloride have pointed towards its potential in oncology and neuroprotection. Some piperazine (B1678402) derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy. Specifically, derivatives of this compound could be explored for their efficacy against various tumor types. The antiproliferative activity of arylpiperazine derivatives has been demonstrated in different tumor cell lines, and their ability to interact with multiple molecular targets involved in cancer pathogenesis makes them attractive candidates for further development. nih.gov

In the realm of neurodegenerative diseases, certain piperazine derivatives have shown potential by inhibiting acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Furthermore, derivatives of the structurally related 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine have entered clinical development for major depressive disorder, highlighting the potential of this chemical class to address complex central nervous system conditions. nih.gov The unique substitution pattern of this compound may offer advantages in terms of receptor selectivity and blood-brain barrier penetration, making it a candidate for development as a novel treatment for psychiatric and neurodegenerative disorders.

Combination Therapies with Existing Agents

The use of combination therapies is a well-established strategy in the management of complex diseases like cancer and inflammatory bowel disease. researchgate.netnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathological pathways simultaneously. While no specific studies on combination therapies involving this compound have been published, the exploration of such strategies represents a significant future research direction.

For instance, in oncology, combining a novel agent like a this compound derivative with established chemotherapeutic drugs could lead to synergistic effects. The association of certain arylpiperazine compounds with drugs like taxanes, cisplatin, and doxorubicin (B1662922) has shown synergistic inhibitory effects on cancer cells. nih.gov Future research could investigate whether this compound or its derivatives can sensitize tumors to existing treatments or overcome resistance mechanisms.

Similarly, in the context of inflammatory diseases, where combination therapy with a biologic agent and an immunosuppressant is common practice, a novel small molecule like a this compound derivative could offer a new therapeutic option. nih.gov Studies could be designed to evaluate the efficacy and safety of combining this compound with current standard-of-care treatments for conditions such as inflammatory bowel disease.

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems is a crucial area of future research. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, a strategy that can improve a drug's solubility, stability, and pharmacokinetic profile. nih.gov For piperazine-containing drugs, prodrug approaches have been successfully employed to improve properties like water solubility for intravenous administration. nih.gov

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. Liposomes and lipid nanoparticles (LNPs) are promising carriers for this purpose. nih.govmdpi.com Research has shown that piperazine-containing ionizable lipids can preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands, opening up possibilities for novel immunotherapies. nih.gov Liposomal formulations of piperazine-containing compounds have also been investigated for their potential in cancer therapy, with the ability to modulate drug release in response to pH changes in the tumor microenvironment. mdpi.com

Future research in this area for this compound could involve:

Prodrug Design : Synthesizing prodrugs of this compound with improved aqueous solubility or enhanced permeability across the blood-brain barrier. nih.gov

Nanoparticle Formulation : Encapsulating the compound in lipid nanoparticles or other nanocarriers to achieve targeted delivery to specific tissues, such as tumors or inflamed joints. nih.gov

Stimuli-Responsive Systems : Developing delivery systems that release the drug in response to specific physiological cues, such as pH or enzyme levels, which are often altered in diseased tissues.

Advanced Computational Methods in Drug Design

The use of advanced computational methods, such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is becoming increasingly integral to the drug discovery and development process. nih.govmdpi.comresearchgate.net These methods allow for the rational design of new drug candidates and the prediction of their pharmacokinetic properties before their actual synthesis, saving time and resources.

For this compound and its derivatives, computational approaches can be applied in several ways:

Molecular Docking : To predict the binding affinity and mode of interaction of the compound with various biological targets, such as receptors and enzymes. This can help in identifying the most promising therapeutic targets and in optimizing the chemical structure for enhanced potency and selectivity. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling : To establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can guide the design of new derivatives with improved therapeutic properties. mdpi.com

In Silico ADME Prediction : To forecast the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion. This can help in identifying potential liabilities early in the development process and in designing compounds with more favorable drug-like properties. mdpi.comnih.gov

While specific computational studies on this compound are not yet widely published, the methodologies are well-established for other piperazine derivatives and represent a critical tool for advancing the research on this compound.

Clinical Translation Potential of this compound and its Derivatives

The ultimate goal of preclinical research is the successful translation of promising compounds into clinically effective therapies. While this compound itself has not yet entered clinical trials, the broader class of arylpiperazines has a proven track record in drug development, with numerous approved drugs for various indications. researchgate.net

A notable example of the clinical potential of this chemical class is the compound Lu AA21004 (Vortioxetine), a multimodal serotonergic agent that contains a piperazine moiety and has been approved for the treatment of major depressive disorder. nih.gov This demonstrates that compounds with a similar structural backbone can successfully navigate the rigorous process of clinical development.

The future clinical translation of this compound and its derivatives will depend on several factors, including:

Robust Preclinical Data : Generating a comprehensive preclinical data package that demonstrates a clear therapeutic rationale, a favorable safety profile, and a well-defined mechanism of action.

Identification of a Clear Clinical Need : Targeting a disease with a significant unmet medical need where the compound's unique properties could offer a distinct advantage over existing therapies.

Biomarker Development : Identifying and validating biomarkers that can be used to select patients who are most likely to respond to the treatment and to monitor the drug's effects in clinical trials.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)piperazine, and how do structural modifications impact yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenyl groups can be introduced via Buchwald-Hartwig amination or Ullmann coupling, while methyl groups on the piperazine ring may require alkylation steps. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. Structural modifications, such as substituting fluorophenyl groups or adding cyclodextrin-based stabilizers, can reduce toxicity but may lower biological activity due to steric hindrance or altered solubility . Purification often employs column chromatography or recrystallization, with HPLC used to validate purity (>95%) .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions on the piperazine ring (e.g., H NMR for methyl groups, F NMR for fluorophenyl moieties).

- X-ray crystallography : Resolves supramolecular interactions, such as hydrogen bonding between the piperazine nitrogen and adjacent functional groups .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination).

- Raman microspectroscopy : Differentiates isomers (e.g., 3,5-difluoro vs. 2,4-difluoro derivatives) by analyzing vibrational modes of C-F bonds .

Basic: What pharmacological mechanisms are associated with this compound derivatives?

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT or dopamine D) due to their structural mimicry of endogenous ligands. The difluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., forced swim test for antidepressants) are used to evaluate efficacy. However, methyl or bulky substituents on the piperazine ring may reduce binding affinity by altering conformational flexibility .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or structural impurities. Strategies include:

- Dose-response normalization : Compare EC values across studies using standardized protocols.

- Computational docking : Predict binding modes to receptors (e.g., Plasmodium PKG kinase or PI4K) to explain activity differences between analogs. For example, substituting piperazine with morpholine alters H-bond interactions with catalytic residues, drastically reducing kinase inhibition .

- Multivariate analysis : Apply PCA/LDA to spectral or bioactivity datasets to identify confounding variables (e.g., isomerism or solvent effects) .

Advanced: What role does this compound play in CO2_22 capture systems, and how is its efficiency optimized?

Piperazine acts as a promoter in potassium carbonate (KCO) solutions, enhancing CO absorption kinetics by forming carbamates. Key parameters:

- Concentration : Optimal piperazine:KCO molar ratios (e.g., 1:4) balance absorption capacity and solvent stability .

- Temperature : Elevated temperatures (>40°C) improve reaction rates but risk solvent degradation.

- Flow dynamics : In membrane contactors, laminar flow regimes maximize gas-liquid interfacial area .

Thermogravimetric analysis (TGA) and FTIR monitor solvent degradation products (e.g., sulfonic acids) to ensure long-term stability.

Advanced: How do supramolecular interactions influence the thermal stability of piperazine inclusion complexes?

Crystal lattice interactions, such as π-π stacking between fluorophenyl groups and hydrogen bonding with host molecules (e.g., β-cyclodextrin), enhance thermal stability. TGA-DSC studies show decomposition temperatures >200°C for inclusion complexes, compared to ~150°C for free piperazine derivatives. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···F interactions), guiding the design of thermally stable formulations for drug delivery .

Advanced: What computational strategies are used to optimize this compound derivatives for drug discovery?

- Molecular dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with serotonin receptors) to prioritize analogs.

- QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity.

- ADMET prediction : Assess pharmacokinetics (e.g., LogP for lipophilicity) to minimize off-target effects .

Advanced: How can researchers optimize analytical methods for detecting trace impurities in piperazine derivatives?

- HPLC-MS/MS : Achieve ppb-level sensitivity using C18 columns and mobile phases with 0.1% formic acid.

- GC-FID : Quantify volatile byproducts (e.g., ethyl acetate) from synthesis.

- ICP-OES : Detect heavy metal catalysts (e.g., Pd from coupling reactions). Method validation via ICH guidelines ensures precision (RSD <2%) and accuracy (recovery 95-105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.